molecular formula C24H21ClN4O2S B2376627 3-(2-chlorophenyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide CAS No. 396722-79-5

3-(2-chlorophenyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide

Cat. No. B2376627
CAS RN: 396722-79-5
M. Wt: 464.97
InChI Key: UPMBSNHQMUMSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C24H21ClN4O2S and its molecular weight is 464.97. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research in this area often explores innovative synthetic routes to create complex molecules with potential therapeutic or material applications. For example, Ahmed et al. (2018) detailed the synthesis and spectral characterization of novel thienopyrazole derivatives, a process that includes reactions with chloroacetyl chloride and thiourea, highlighting the chemical versatility and potential for creating diverse molecular architectures from similar foundational structures [Ahmed, El-Dean, Zaki, & Radwan, 2018].

Potential Biological and Pharmacological Applications

Compounds with complex heterocyclic structures, akin to the one mentioned, are often investigated for their biological activities. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives to evaluate their antimicrobial and anticancer activities, demonstrating the potential therapeutic applications of such molecules. Their work emphasizes the importance of structural modifications to enhance biological activity and specificity [Hafez, El-Gazzar, & Al-Hussain, 2016].

Material Science Applications

Beyond biological applications, research also extends to materials science, where the unique properties of heterocyclic compounds can be leveraged. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) discussed the synthesis and structural characterization of isostructural compounds with applications in materials science, highlighting how structural insights can inform the development of new materials with desirable properties [Kariuki, Abdel-Wahab, & El‐Hiti, 2021].

properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-methyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2S/c1-13-8-14(2)10-16(9-13)29-23(18-11-32-12-20(18)27-29)26-24(30)21-15(3)31-28-22(21)17-6-4-5-7-19(17)25/h4-10H,11-12H2,1-3H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMBSNHQMUMSQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide

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